3,3-diphenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide
Description
3,3-Diphenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. This bicyclic system integrates a thiophene ring fused to a pyrazole, providing a rigid scaffold for functionalization. Key structural elements include:
- Propylcarbamoylmethyl substituent: A flexible alkyl chain with a carbamoyl group, enhancing hydrogen-bonding capacity and solubility modulation.
This compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring both aromatic and hydrogen-bonding interactions. However, explicit pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-2-13-26-24(31)15-29-25(21-16-32-17-22(21)28-29)27-23(30)14-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3,(H,26,31)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBCPKXPNHUVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3,3-diphenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3,3-diphenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Thieno[3,4-c]pyrazole vs. Thieno[2,3-c]pyridine
- Target Compound: Thieno[3,4-c]pyrazole core (thiophene fused at positions 3,4 to pyrazole). The pyrazole’s electron-deficient nature may enhance binding to electrophilic targets.
- Analog from : Methyl 6-(phenylmethyl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate features a thieno[2,3-c]pyridine system (thiophene fused at positions 2,3 to pyridine). The pyridine’s basic nitrogen could alter solubility and metal coordination properties .
Triazole Derivatives
- Compound (2) from : Contains a 4H-1,2,4-triazole ring.
Substituent Analysis
Pharmacological Hypotheses
- Lipophilicity : The diphenyl group in the target compound may improve membrane permeability compared to ’s carboxamide derivatives .
- Metabolic Stability: The propylcarbamoylmethyl group could reduce esterase-mediated degradation relative to ester-containing analogs (e.g., ethyl cyanoacetate derivatives) .
Q & A
Basic Research Questions
Q. What are the critical synthetic challenges in preparing 3,3-diphenyl-N-{2-[(propylcarbamoyl)methyl]thieno[3,4-c]pyrazol-3-yl}propanamide, and how are they addressed?
- Answer : Synthesis involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Key challenges include regioselective functionalization of the pyrazole core and maintaining stability of the propylcarbamoyl group.
- Optimization : Use of inert atmospheres (to prevent oxidation) and catalysts (e.g., palladium acetate) improves yield .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) ensures high purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Answer :
- NMR spectroscopy : Assigns protons and carbons in the thieno[3,4-c]pyrazole core and propylcarbamoyl side chain .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C₃₀H₃₁N₄O₂S) .
- X-ray crystallography : Resolves bond angles and stereochemistry of the diphenylpropanamide moiety .
Q. What are the standard protocols for assessing the compound’s stability under laboratory conditions?
- Answer :
- Thermogravimetric analysis (TGA) : Measures thermal decomposition profiles (e.g., stability up to 200°C) .
- HPLC-UV : Monitors degradation products after exposure to light, heat, or humidity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer :
- Dose-response studies : Use standardized assays (e.g., IC₅₀ in enzyme inhibition) across multiple cell lines to validate potency .
- Metabolic profiling : LC-MS identifies active metabolites that may contribute to discrepancies .
- Table : Example conflicting data and resolution strategies:
| Reported Activity | Assay System | Resolution Approach |
|---|---|---|
| Anti-inflammatory (IC₅₀ = 10 μM) | RAW 264.7 macrophages | Validate via TNF-α ELISA |
| Low solubility (0.5 mg/mL) | PBS buffer | Use co-solvents (DMSO/PEG 400) |
Q. What experimental design considerations are critical for SAR studies of thieno[3,4-c]pyrazole derivatives?
- Answer :
- Core modifications : Compare analogs with substituents at the 2- and 3-positions of the pyrazole ring .
- Functional group swaps : Replace propylcarbamoyl with ethylcarbamoyl or benzyl groups to assess steric/electronic effects .
- Table : SAR trends for analogs:
| Derivative | R-Group | Activity (IC₅₀, μM) |
|---|---|---|
| A | Propylcarbamoyl | 12.3 |
| B | Ethylcarbamoyl | 18.7 |
| C | Benzyl | Inactive |
Q. How can mechanistic studies elucidate the compound’s interaction with cellular targets?
- Answer :
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to kinases or GPCRs .
- Molecular docking : Predicts binding poses in the ATP-binding pocket of target proteins (e.g., using AutoDock Vina) .
- Knockout models : CRISPR-Cas9 gene editing validates target specificity (e.g., COX-2 vs. COX-1) .
Q. What strategies mitigate low aqueous solubility during in vivo studies?
- Answer :
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size < 200 nm) to enhance bioavailability .
- Prodrug design : Introduce phosphate or glycoside groups for improved solubility .
Methodological Guidelines
- Synthesis : Optimize stepwise coupling of the diphenylpropanamide moiety using DCC/DMAP in dry dichloromethane .
- Biological assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate via triplicate experiments .
- Data reporting : Use CONSORT standards for preclinical studies to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
